
Azetidin-1-yl-(4-phenylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(4-phenylphenyl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of ketones and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Azetidin-1-yl-(4-phenylphenyl)methanone is not well understood. However, studies have suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
Azetidin-1-yl-(4-phenylphenyl)methanone has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, this compound has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Azetidin-1-yl-(4-phenylphenyl)methanone is its potential use in the development of new drugs. However, there are limitations to its use in lab experiments. This compound is relatively new, and there is limited information available on its properties and potential applications. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on Azetidin-1-yl-(4-phenylphenyl)methanone. One of the significant directions is the development of new drugs based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields. Studies could also focus on the synthesis of this compound and its derivatives to improve its availability for research purposes.
Conclusion:
Azetidin-1-yl-(4-phenylphenyl)methanone is a synthetic compound that has potential applications in various scientific research fields. This compound has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. While there are limitations to its use in lab experiments, further research on this compound could lead to the development of new drugs and a better understanding of its properties and potential applications.
Synthesemethoden
Azetidin-1-yl-(4-phenylphenyl)methanone can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-phenylbenzaldehyde with ethyl 2-oxoacetate in the presence of ammonium acetate and ethanol. This reaction leads to the formation of ethyl 2-(4-phenylphenyl)-2-oxoacetate, which is then treated with hydrazine hydrate to obtain Azetidin-1-yl-(4-phenylphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(4-phenylphenyl)methanone has shown potential in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(17-11-4-12-17)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPBMFOMBRTAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


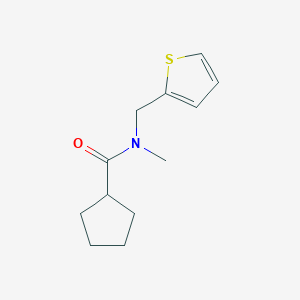

![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)
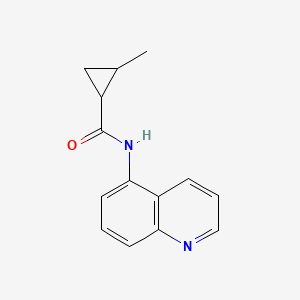
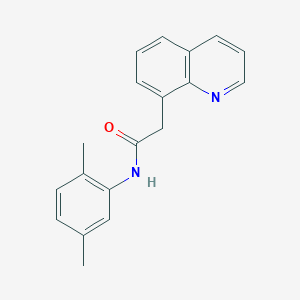
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
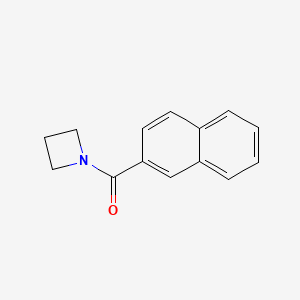
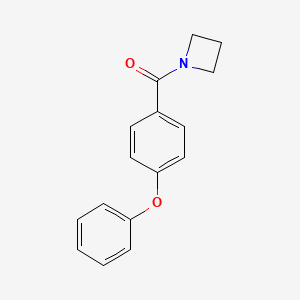
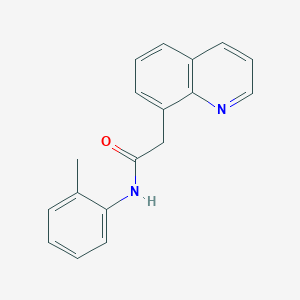

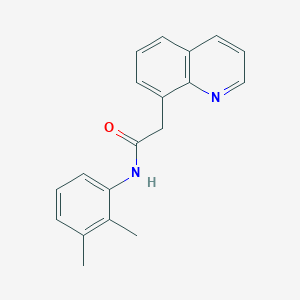
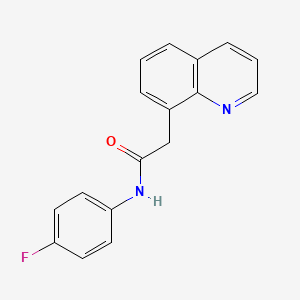
![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)